molecular formula C9H12N2O2S B1198945 Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate CAS No. 7234-25-5

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate

Cat. No.: B1198945
CAS No.: 7234-25-5
M. Wt: 212.27 g/mol
InChI Key: LJDJKDAPYUXBPE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cAMP-phosphodiesterase in platelets, which plays a crucial role in regulating intracellular levels of cyclic AMP . Additionally, it supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . The compound also strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, which is vital for maintaining vascular homeostasis .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells, indicating its potential anti-inflammatory properties . Furthermore, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells, suggesting its neuroprotective effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves several biochemical interactions. It inhibits ER stress and apoptosis, as well as the NF-kB inflammatory pathway . The compound’s interaction with active residues of ATF4 and NF-kB proteins has been demonstrated through molecular docking studies . These interactions suggest that the compound can modulate key signaling pathways involved in inflammation and cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it suitable for long-term experiments

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and neuroprotective properties . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular functions . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and bioavailability. The compound’s metabolism may influence metabolic flux and metabolite levels, affecting its overall efficacy and safety . Understanding these pathways is essential for optimizing its use in biochemical and pharmaceutical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Chemical Reactions Analysis

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and sodium hydroxide. Major products formed from these reactions include substituted pyrimidines and carboxylic acids .

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 4-methyl-2-methylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c1-4-13-8(12)7-5-10-9(14-3)11-6(7)2/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDJKDAPYUXBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222669
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7234-25-5
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007234255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-2-methylthio-4-methyl-5-pyrimidine carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00222669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Equimolar quantities of ethyl 2-acetyl-3-ethoxy-2-propenoate 1 (20.0 g, 107 mmol), ((amino(imino)methyl)-sulfanyl)methane 2 (9.68 g, 107 mmol) and triethylamine (10.8 g, 107 mmol) in EtOH (100 mL) were stirred at reflux for 48 hours. Then reaction mixture was concentrated and diluted with water. The biphasic mixture was transferred into a separatory funnel and extracted with DCM. Organic extract was washed with water, dried, filtered, and concentrated. The product was purified by crystallization from ethanol/water to yield in a colorless solid (18.4 g, 86.7 mmol, 81%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Yield
81%

Synthesis routes and methods II

Procedure details

To 100 ml of N,N-dimethylformamide, 18.6 g (100 mmol) of ethyl 2-acetyl-3-ethoxyacrylate, 13.9 g (50 mmol) of sulfuric acid methylisothiourea and 8.2 g (100 mmol) of sodium acetate were suspended, followed by stirring at 80° C. for 4 hours. The reaction liquid was cooled and then poured in ice water. The crystal precipitated was filtered, washed with water and dried to obtain 18.6 g (yield: 88%) of ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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